The primary application of methylparaben in research is as an antimicrobial preservative. It effectively inhibits the growth of bacteria, fungi, and yeast []. This property makes it a valuable tool for researchers who need to extend the shelf life of biological samples, cultures, and reagents. Methylparaben's broad-spectrum antimicrobial activity allows researchers to maintain the integrity of their experiments for extended periods [].
Methylparaben's antimicrobial properties are also utilized in food science research. Studies investigate its effectiveness in preventing spoilage and microbial growth in food products. This research helps develop strategies for food preservation and maintaining food safety during storage and transportation.
Emerging research explores the potential neuroprotective properties of methylparaben. Some studies suggest it may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, this area of research is ongoing, and further studies are needed to understand the mechanisms and potential therapeutic applications of methylparaben's neuroprotective effects [].
Methylparaben's ability to induce allergic reactions makes it a valuable tool in allergy research. Standardized forms of methylparaben are used in patch tests to identify allergies in patients []. This application helps in diagnosing contact dermatitis and other allergic skin conditions [].
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is an organic compound with the chemical formula . It is the methyl ester of p-hydroxybenzoic acid and belongs to a class of compounds known as parabens, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties. Methyl 4-hydroxybenzoate is a white crystalline solid that is soluble in alcohol and slightly soluble in water. It has a boiling point of approximately 270–280 °C and is considered non-toxic and non-carcinogenic .
Naturally, methyl 4-hydroxybenzoate can be found in various fruits, including blueberries and cloudberries, and it also serves as a pheromone in certain insects . Its widespread use in consumer products has led to extensive research into its safety and biological effects.
Methyl 4-hydroxybenzoate exhibits several biological activities:
Methyl 4-hydroxybenzoate is synthesized primarily through the esterification of p-hydroxybenzoic acid with methanol. This process typically involves the following steps:
Methyl 4-hydroxybenzoate is utilized in various industries:
Studies have shown that methyl 4-hydroxybenzoate interacts with various biological systems:
Methyl 4-hydroxybenzoate belongs to the paraben family, which includes several other compounds with similar structures but varying chain lengths or functional groups. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Ethyl 4-hydroxybenzoate | C9H10O3 | Longer ethyl chain; used similarly as a preservative |
Propyl 4-hydroxybenzoate | C10H12O3 | More potent antimicrobial properties than methyl paraben |
Butyl 4-hydroxybenzoate | C11H14O3 | Greater lipophilicity; potentially more toxic |
Benzylparaben | C13H12O3 | Contains a benzyl group; used in cosmetics |
Methyl 4-hydroxybenzoate is unique among these compounds due to its lower toxicity profile and widespread acceptance in food and cosmetic applications compared to its higher-chain counterparts .
Methyl 4-hydroxybenzoate exhibits well-characterized melting behavior with a melting point range typically reported between 125-128°C in most pharmaceutical and chemical specifications [1] [2] [3] [4]. However, more comprehensive studies indicate a broader range of 126-131°C, reflecting variations due to purity levels and measurement conditions [1] [5] [2] [6] [7]. The compound demonstrates polymorphic behavior, which significantly influences its phase transition characteristics.
Four distinct polymorphic forms have been comprehensively characterized through thermomicroscopy, infrared spectroscopy, and X-ray crystallography [6] [7]. Form I (1-I), the thermodynamically stable polymorph at room temperature, exhibits a melting point of 126°C and crystallizes in the monoclinic space group Cc [6] [7]. The metastable polymorphs include Form III (1-III) with a melting point of 109°C, Form 1-107 melting at 107°C, and Form 1-112 melting at 112°C [7]. All polymorphs contain identical O–H···O=C connected catemer motifs, but the geometry of the resulting hydrogen-bonded chains differs substantially in each form [7].
The enthalpy of fusion has been measured using differential scanning calorimetry at 26.4 kJ/mol [8]. Phase transition studies reveal that the polymorphic system exhibits monotropic behavior, where the metastable forms do not convert to the stable form upon heating below their respective melting points [7]. The eutectic composition with p-hydroxybenzoic acid has been determined to be 85.84 mol% methyl 4-hydroxybenzoate and 14.16 mol% p-hydroxybenzoic acid, with a eutectic temperature of 117.4°C [9].
Polymorph | Melting Point (°C) | Space Group | Stability | Crystal System |
---|---|---|---|---|
Form I (1-I) | 126 | Cc | Stable (room temperature) | Monoclinic |
Form III (1-III) | 109 | Not specified | Metastable | Monoclinic |
Form 1-107 | 107 | Not specified | Metastable | Not specified |
Form 1-112 | 112 | Not specified | Metastable | Not specified |
The boiling point of methyl 4-hydroxybenzoate ranges from 265.5°C to 298.6°C at standard atmospheric pressure (760 mmHg), with most sources reporting values within 270-280°C [5] [2] [10] [3]. The variation in reported boiling points reflects differences in measurement techniques and sample purity. Some sources report the boiling point at 298.6°C (760 mmHg) [5] [2], while others indicate a range of 270-280°C [3] or 265.5±13.0°C [10].
The compound exhibits low volatility at ambient temperatures, characterized by extremely low vapor pressure values. At 20°C, the vapor pressure is less than 1 hPa [11], while at 25°C, it ranges from essentially zero to 7.00×10⁻² mmHg (equivalent to 9.33 Pa) [12] [10]. The vapor density is 5.23 times that of air [11], indicating that the vapor is significantly denser than air when present.
The decomposition temperature coincides closely with the boiling point range at 270-280°C [11] [10], suggesting that the compound undergoes thermal decomposition rather than clean vaporization at atmospheric pressure. Under controlled heating conditions, methyl 4-hydroxybenzoate first degrades into p-hydroxybenzoic acid through hydrolysis and then further decomposes to phenol after decarboxylation when heated at 200°C [13].
Property | Value | Conditions |
---|---|---|
Boiling Point | 265.5-298.6°C | 760 mmHg |
Vapor Pressure | <1 hPa | 20°C |
Vapor Pressure | 0.0±0.6 to 7.00×10⁻² mmHg | 25°C |
Vapor Density | 5.23 | Air = 1.0 |
Decomposition Temperature | 270-280°C | Atmospheric pressure |
Methyl 4-hydroxybenzoate demonstrates limited aqueous solubility with pronounced temperature dependence. At 15°C, the solubility in water is 0.1264 g/100g of solvent [14]. This increases to 0.203 g/100g (equivalent to 2.03 g/L) at 20°C [14] [15] [3] and further to 0.2434 g/100g (2.4 g/L) at 25°C [14] [12] [3]. The solubility shows substantial enhancement at elevated temperatures, reaching 0.6341 g/100g at 50°C [14].
The compound exhibits markedly different solubility characteristics in organic solvents. In methanol, it achieves a solubility of 50 mg/mL, forming clear, colorless solutions [16]. Ethanol, acetone, and diethyl ether all demonstrate very high solubility for methyl 4-hydroxybenzoate [14] [16] [3]. The compound is also soluble in trifluoroacetic acid [14], indicating compatibility with strongly acidic organic systems.
Specialized solvent systems show unique solubility patterns. In warm oil, the solubility is 1 g/40 mL, while in warm glycerol, it dissolves at a concentration of 1 g/70 mL [16]. These characteristics make methyl 4-hydroxybenzoate suitable for formulation in various pharmaceutical and cosmetic vehicles.
The solvent-dependent infrared spectroscopy studies in 17 different organic solvents reveal that solvent-solute interactions significantly influence the compound's behavior [17]. The carbonyl stretching vibration frequencies correlate with solvent acceptor numbers and linear solvation energy relationships, indicating substantial hydrogen bonding interactions with protic solvents [17].
Solvent | Solubility | Temperature |
---|---|---|
Water | 0.1264 g/100g | 15°C |
Water | 0.203 g/100g (2.03 g/L) | 20°C |
Water | 0.2434 g/100g (2.4 g/L) | 25°C |
Water | 0.6341 g/100g | 50°C |
Methanol | 50 mg/mL (clear, colorless) | Room temperature |
Ethanol | Very soluble | Room temperature |
Acetone | Very soluble | Room temperature |
Diethyl Ether | Very soluble | Room temperature |
The octanol-water partition coefficient of methyl 4-hydroxybenzoate has been determined as log Kow = 1.96 at 25°C [12], indicating moderate lipophilicity. The corresponding partition coefficient (Pow) value is 95.5 at 22°C [11]. Various computational methods yield log P values ranging from 1.179 to 1.87 [8] [10], with the Crippen calculated property method giving 1.179 [8] and other estimation methods providing values up to 1.87 [10].
The experimental determination of partition coefficients has been achieved through high-pressure liquid chromatography methods, providing direct measurement capabilities with a measurable range in log P from -0.3 to +3.7 [18]. The moderate lipophilicity classification is consistent with the compound's biological activity and membrane permeation characteristics.
Surface area approaches to partition coefficient determination have been employed using computer programs to calculate atomic contributions to surface area for benzene derivatives [19]. These computational methods provide reliable estimates with standard errors for calculated logarithm values, supporting the experimental determinations.
The partition coefficient data indicates that methyl 4-hydroxybenzoate exhibits balanced hydrophilic and lipophilic properties, making it suitable for pharmaceutical formulations requiring moderate membrane permeability without excessive lipophilicity that could lead to bioaccumulation concerns [11].
Parameter | Value | Temperature/Conditions |
---|---|---|
log Kow (octanol-water) | 1.96 | 25°C |
log P (calculated) | 1.179-1.87 | Various methods |
Partition Coefficient (Pow) | 95.5 | 22°C |
Lipophilicity Classification | Moderately lipophilic | Based on log P values |
Methyl 4-hydroxybenzoate demonstrates excellent atmospheric stability under normal environmental conditions [10] [3]. The extremely low vapor pressure ensures minimal volatilization at ambient temperatures, with values less than 1 hPa at 20°C [11] and ranging from essentially zero to 7.00×10⁻² mmHg at 25°C [12] [10].
The compound exhibits stability against hydrolysis under usual conditions of sterilization, including heating at temperatures up to 150°C [13]. However, it hydrolyzes in alkaline solutions, producing p-hydroxybenzoic acid and methanol [13]. In strongly alkaline solutions, complete hydrolysis occurs with subsequent ionization of the carboxylic acid product [13].
Stability studies demonstrate that methyl 4-hydroxybenzoate remains stable in 67 mM phosphate buffer at pH 7.4 after 24 hours of incubation at 37°C [13]. The hydrolysis kinetics are pH-dependent, with the time for 10% loss of initial concentration at 130.5°C being approximately 4 seconds at pH 10.59, 3 minutes at pH 8.9, and 40 minutes at pH 6.58 [13].
Storage recommendations include maintenance at room temperature in cool, dark conditions [3] [4]. The compound should be stored under inert gas to prevent air-sensitive degradation [4]. The optimal pH range for stability during sterilization procedures is 3-6 [13].
Property | Value | Conditions |
---|---|---|
Vapor Pressure | <1 hPa | 20°C |
Vapor Pressure | 0.0±0.6 to 7.00×10⁻² mmHg | 25°C |
Atmospheric Stability | Stable under normal conditions | Room temperature |
Sterilization Stability | Stable | pH 3-6, up to 150°C |
Hydrolysis Rate | pH dependent | Alkaline conditions accelerate |
The acid-base behavior of methyl 4-hydroxybenzoate has been characterized through ultraviolet spectral analysis, revealing distinct dissociation constants [20]. The apparent first dissociation constant (pK₁) is 4.53 at 25°C, while the second dissociation constant (pK₂) is 9.33 at 25°C [20]. These values correspond to the carboxylic acid functionality and phenolic hydroxyl group, respectively.
The phenol group specifically exhibits a pKa ranging from 8.4 to 8.47 [21] [22], with variations depending on the specific measurement conditions and ionic strength. The pH of a saturated aqueous solution is 5.8 at 20°C [15], indicating the compound's weakly acidic nature in aqueous systems.
pH-dependent behavior significantly influences the compound's stability and reactivity. Under acidic conditions, methyl 4-hydroxybenzoate remains stable, but alkaline conditions promote hydrolysis [13]. The hydrolysis rate is temperature-dependent, with increased rates at elevated temperatures and higher pH values [13].
The sodium salt form of methyl 4-hydroxybenzoate exhibits a pKa of 8.4 at 20°C and produces alkaline solutions with pH values of 9.7-10.3 for 1g/L aqueous solutions [22]. This indicates substantial ionization of the phenolic group under these conditions.
Frontier orbital studies suggest that the compound reacts in its dianionic form in enzymatic systems, with the substrate's dianionic state being predominant at pH 8 [23]. This pH-dependent ionization state significantly influences the compound's biological activity and interaction with enzymes [23].
Property | Value | Temperature/Conditions |
---|---|---|
pK₁ (first dissociation) | 4.53 | 25°C |
pK₂ (second dissociation) | 9.33 | 25°C |
pKa (phenol group) | 8.4-8.47 | 20°C |
pH of saturated solution | 5.8 | 20°C |
Stability pH range | 3-6 | Sterilization conditions |
Sodium salt pH | 9.7-10.3 | 1g/L aqueous solution |
The synthesis of methyl 4-hydroxybenzoate predominantly relies on esterification reactions that convert 4-hydroxybenzoic acid to its corresponding methyl ester. The most widely employed conventional approaches encompass several distinct methodologies, each offering specific advantages in terms of yield, reaction conditions, and operational simplicity.
Fischer Esterification Methodology
The Fischer esterification represents the foundational approach for methyl 4-hydroxybenzoate synthesis, involving the direct reaction between 4-hydroxybenzoic acid and methanol in the presence of an acid catalyst [1]. This classical method operates through a nucleophilic acyl substitution mechanism wherein the carbonyl carbon of the carboxylic acid becomes activated through protonation, facilitating nucleophilic attack by the alcohol [2]. The standard protocol involves dissolving 4-hydroxybenzoic acid in excess methanol with concentrated sulfuric acid as the catalyst, typically requiring 6-8 hours of reflux at 60-65°C to achieve yields of 75-85% [1] [3].
The mechanistic pathway begins with protonation of the carbonyl oxygen by the acid catalyst, followed by nucleophilic attack of methanol on the activated carbonyl carbon [2]. Subsequent proton transfer and elimination of water yield the desired methyl ester product [4]. The equilibrium nature of this reaction necessitates the use of excess methanol or water removal to drive the reaction toward product formation [5].
Thionyl Chloride Activation Method
An alternative conventional approach employs thionyl chloride as an activating agent, offering superior reaction efficiency and higher yields compared to direct esterification [1]. This methodology involves the initial conversion of 4-hydroxybenzoic acid to its corresponding acid chloride using thionyl chloride, followed by subsequent reaction with methanol to produce the methyl ester [6]. The procedure demonstrates remarkable efficiency, achieving yields of 85-95% within 3 hours under ambient to reflux conditions [1].
The representative procedure involves treating 4-hydroxybenzoic acid with thionyl chloride under ice-cooling conditions, followed by dropwise addition over 10 minutes and subsequent stirring for 3 hours [1]. The methodology offers advantages including shorter reaction times, higher yields, and elimination of water formation issues inherent in direct esterification approaches [1].
Enhanced Acid-Catalyzed Protocols
Modern variations of conventional esterification employ alternative acid catalysts to improve reaction efficiency and environmental compatibility [7]. para-Toluenesulfonic acid serves as an effective alternative catalyst, providing yields of 80-88% under slightly elevated temperatures of 80-90°C over 4-6 hours [7]. These protocols demonstrate comparable efficiency to traditional sulfuric acid catalysis while offering advantages in terms of catalyst recovery and environmental impact [7].
Microwave-Assisted Esterification
Contemporary approaches incorporate microwave heating technology to accelerate conventional esterification reactions [8]. This methodology employs concentrated sulfuric acid catalysis under microwave irradiation at temperatures ranging from 80-120°C, achieving yields of 85-92% within 0.5-2 hours [8]. The microwave-assisted approach offers significant advantages in terms of reaction time reduction and energy efficiency while maintaining excellent product quality [8].
The development of advanced catalytic systems has significantly enhanced the efficiency, selectivity, and environmental sustainability of methyl 4-hydroxybenzoate synthesis. Modern catalytic approaches encompass heterogeneous catalysts, ionic liquids, deep eutectic solvents, and enzymatic systems, each offering distinct advantages for industrial applications.
Heterogeneous Acid Catalyst Systems
Heterogeneous acid catalysts, particularly ion exchange resins such as Amberlyst-15, provide excellent alternatives to homogeneous acid catalysts [7]. These systems operate effectively at temperatures of 60-80°C, achieving selectivities exceeding 95% with excellent reusability characteristics spanning more than 10 reaction cycles [7]. The heterogeneous nature facilitates easy catalyst separation and recovery, significantly reducing downstream processing requirements and environmental impact [7].
The mechanistic advantages of heterogeneous catalysts include localized acid sites that promote efficient protonation of the carboxylic acid substrate while minimizing side reactions [7]. The solid catalyst framework provides thermal stability and resistance to deactivation, enabling prolonged operational periods without catalyst replacement [7].
Deep Eutectic Solvent Catalysis
Deep eutectic solvents represent a revolutionary approach to catalytic esterification, offering dual functionality as both solvent and catalyst systems [7]. The para-toluenesulfonic acid and benzyl triethyl ammonium chloride deep eutectic solvent system demonstrates exceptional catalytic activity, achieving conversions exceeding 88% at operating temperatures of 80-100°C [7]. These systems exhibit outstanding reusability characteristics, maintaining catalytic activity through more than 15 reaction cycles [7].
The environmental advantages of deep eutectic solvents include biodegradability, low toxicity, and facile preparation from readily available starting materials [7]. The hydrogen bonding interactions between components provide unique solvation environments that enhance reaction rates while suppressing undesired side reactions [7].
Ionic Liquid Catalyst Systems
Ionic liquids serve as effective catalytic media for methyl 4-hydroxybenzoate synthesis, offering tunable properties through structural modification of cation and anion components [9]. Various ionic liquid formulations achieve selectivities of 85-92% under operating temperatures of 60-100°C with good reusability spanning 8-12 cycles [9]. The negligible vapor pressure of ionic liquids eliminates solvent evaporation issues while providing excellent thermal stability [9].
Enzymatic Catalysis Approaches
Enzymatic catalysis represents the most environmentally sustainable approach to methyl 4-hydroxybenzoate synthesis, employing lipase enzymes to catalyze esterification reactions under mild conditions [10]. Lipase B from Candida antarctica demonstrates exceptional activity for transesterification reactions, achieving selectivities exceeding 99% at operating temperatures of 40-60°C [10]. The enzyme exhibits approximately 25-fold higher activity for transesterification compared to direct esterification, making it particularly suitable for industrial applications [10].
The enzymatic approach offers significant advantages including operation under mild conditions, excellent selectivity, and complete biodegradability [10]. However, enzyme stability and reusability remain limiting factors, with typical operational periods spanning 3-5 cycles before enzyme replacement becomes necessary [10].
The commercial production of methyl 4-hydroxybenzoate requires robust manufacturing processes capable of delivering consistent product quality while maintaining economic viability. Industrial-scale synthesis encompasses various reactor configurations, process control systems, and operational strategies optimized for large-scale production.
Batch Processing Systems
Traditional industrial manufacturing employs batch processing in large-scale reactors equipped with comprehensive heating, cooling, and agitation systems [11]. Industrial-scale batch reactors typically accommodate batch sizes exceeding 1000 moles, requiring 12-24 hours for complete conversion [11]. These systems incorporate steam heating with integrated cooling coils to maintain precise temperature control throughout the reaction cycle [11].
The batch processing approach offers advantages including operational flexibility, product quality consistency, and straightforward scale-up from laboratory procedures [11]. Quality control integration occurs through real-time monitoring systems that track reaction progress, temperature profiles, and product formation rates [11].
Continuous Flow Manufacturing
Advanced industrial facilities increasingly employ continuous flow processing to enhance production efficiency and product consistency . Continuous flow reactors achieve residence times of 15-30 minutes while maintaining steady-state operation for extended periods . These systems incorporate integrated heat exchangers and inline analytical systems to ensure optimal reaction conditions and product quality .
The continuous flow approach provides several advantages including improved heat and mass transfer, enhanced safety profiles, precise parameter control, and seamless integration of multiple processing steps . Space-time yields in continuous systems typically exceed batch processing by factors of 5-10, significantly improving overall production efficiency .
Process Control and Monitoring
Industrial manufacturing systems incorporate sophisticated process control technologies to ensure consistent product quality and operational efficiency [11]. Real-time monitoring systems track critical parameters including temperature, pressure, reactant concentrations, and product formation rates [11]. Advanced process control algorithms automatically adjust operating conditions to maintain optimal reaction performance while minimizing energy consumption and waste generation [11].
The integration of inline analytical techniques enables immediate detection of process deviations and automatic corrective actions [11]. These systems significantly reduce production variability while improving overall process reliability and product quality consistency [11].
The production of pharmaceutical and cosmetic-grade methyl 4-hydroxybenzoate requires sophisticated purification techniques and comprehensive quality control measures to ensure product purity and compliance with regulatory standards.
Recrystallization Purification
Recrystallization represents the most widely employed purification technique for methyl 4-hydroxybenzoate, utilizing methanol-water solvent systems to achieve purities of 98-99% [13] [14]. The process involves dissolution of crude product in hot methanol followed by controlled cooling and water addition to induce crystallization [13]. Recovery yields typically range from 85-92%, with the purified product meeting pharmaceutical purity standards [14].
The recrystallization process effectively removes impurities through selective crystallization of the desired product while maintaining impurities in solution [13]. Multiple recrystallization cycles can achieve purities exceeding 99.5% when required for specialized applications [13].
Chromatographic Purification
Column chromatography provides the highest purity levels achievable through conventional purification techniques, routinely achieving purities exceeding 99.5% [15]. Ethyl acetate-hexane solvent systems enable effective separation of methyl 4-hydroxybenzoate from structural isomers and reaction by-products [15]. Although recovery yields of 80-88% are lower than recrystallization, the superior purity levels justify this approach for high-value applications [15].
Liquid-Liquid Extraction
Liquid-liquid extraction using ethyl acetate-water systems provides an efficient method for initial purification and concentration of methyl 4-hydroxybenzoate from reaction mixtures [16]. This technique achieves purities of 95-98% with excellent recovery yields of 90-95% [16]. The method serves as an effective preliminary purification step before final recrystallization or chromatographic purification [16].
Quality Control Analytical Methods
Comprehensive quality control programs employ multiple analytical techniques to ensure product compliance with specifications [17] [18]. High-performance liquid chromatography serves as the primary analytical method, utilizing 280 nm UV detection to achieve detection limits of 0.1 μg/mL with precision below 1.0% relative standard deviation [17] [18]. Analysis times of 15-25 minutes enable efficient quality control testing throughout the production process [17] [18].
Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and impurity identification [19]. Both 1H and 13C NMR techniques in DMSO-d6 solvent achieve detection limits of 0.1% for structural impurities [19]. Infrared spectroscopy enables rapid functional group identification and verification of product identity [20].
Melting point determination serves as a simple yet effective identity confirmation technique, with acceptance criteria typically requiring melting points between 125-128°C [21] [22]. The capillary tube method provides precision within ±0.5°C for reliable product identification [21] [22].
Regulatory Compliance Standards
Pharmaceutical-grade methyl 4-hydroxybenzoate must comply with multiple pharmacopeial standards including United States Pharmacopeia, European Pharmacopoeia, British Pharmacopoeia, Chinese Pharmacopoeia, Japanese Pharmacopoeia, and National Formulary specifications [23] [22]. These standards require minimum purities of 99.0-100.5% by HPLC analysis with corresponding acidimetric assay results of 99.0-102.0% [23] [22].
Additional quality control parameters include residue on ignition limits below 0.1%, controlled residual solvent levels, and comprehensive impurity profiling [24]. Microbiological testing ensures absence of pathogenic organisms while maintaining specified preservative efficacy [23].
Irritant